molecular formula C23H14BrN3O3 B508771 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide CAS No. 326887-76-7

6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B508771
CAS No.: 326887-76-7
M. Wt: 460.3g/mol
InChI Key: PMSQSBZLNSITPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide is a sophisticated hybrid molecule designed for medicinal chemistry and drug discovery research. This compound integrates a coumarin core with an imidazo[1,2-a]pyridine moiety, two scaffolds renowned for their broad pharmacological potential. The structural framework of this molecule positions it as a candidate for investigating novel anticancer agents. Research on analogous coumarin derivatives has demonstrated significant antitumor activity against challenging cell lines, such as liver carcinoma (HEPG2), by potentially interfering with critical cellular processes like cell cycle progression . Concurrently, the imidazo[1,2-a]pyridine component is a privileged structure in antibacterial development. Recent studies have identified related bromo-imidazopyridine compounds as narrow-spectrum inhibitors that selectively target and disrupt the cell division protein FtsZ in specific pathogens like Streptococcus pneumoniae , presenting a promising strategy to combat antibiotic resistance . The presence of both these bioactive systems in a single molecule offers researchers a unique chemical tool to explore synergistic effects and multi-target therapies, particularly in the realms of oncology and infectious disease.

Properties

IUPAC Name

6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrN3O3/c24-16-9-10-18-15(12-16)13-17(23(29)30-18)22(28)26-21-20(14-6-2-1-3-7-14)25-19-8-4-5-11-27(19)21/h1-13H,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSQSBZLNSITPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Starting materials : 2-hydroxyacetophenone derivatives and diethyl oxalate undergo Claisen condensation in the presence of sodium ethoxide to yield 3-acetylcoumarin.

  • Bromination : Subsequent bromination at the 6-position is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Yield : Bromination at the 6-position typically achieves 70–85% yield, with purity confirmed via HPLC.

Table 1: Bromination Optimization for Chromene Intermediate

ReagentSolventTemperature (°C)Time (h)Yield (%)
Br₂AcOH80482
NBSDMF60678
H₂O₂/HBrCH₃CN251265

Preparation of 2-Phenylimidazo[1,2-a]pyridin-3-amine

The imidazo[1,2-a]pyridine moiety is synthesized via cyclocondensation of 2-aminopyridine with α-bromoketones or α-chloroketones.

Microwave-Assisted Synthesis

A patent by Degruyter (2018) describes a microwave-enhanced method for imidazo[1,2-a]pyridines:

  • Reactants : 2-Amino-5-bromopyridine and phenacyl bromide.

  • Conditions : Microwave irradiation at 120°C for 20 minutes in isopropyl alcohol.

  • Outcome : 6-Bromo-2-phenylimidazo[1,2-a]pyridine is obtained in 89% yield.

Functionalization at the 3-Position

The 3-amino group is introduced via Buchwald-Hartwig amination using palladium catalysts:

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Yield : 70–75% after column chromatography.

Carboxamide Coupling via Acid Chloride Intermediate

The final step involves coupling the chromene-3-carboxylic acid with the imidazo[1,2-a]pyridin-3-amine.

Activation of Carboxylic Acid

  • Reagent : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.

Amide Bond Formation

  • Coupling agent : Triethylamine (TEA) in tetrahydrofuran (THF).

  • Stoichiometry : 1:1 molar ratio of acyl chloride to amine.

  • Yield : 68–72% after recrystallization from ethanol.

Table 2: Coupling Reaction Parameters

Acyl Chloride SourceAmineSolventTemperature (°C)Yield (%)
Chromene-3-COCl2-Phenylimidazo[1,2-a]pyridin-3-amineTHF2572
Chromene-3-COCl2-Phenylimidazo[1,2-a]pyridin-3-amineDCM065

Alternative Routes: One-Pot Synthesis

A 2023 study in ACS Omega describes a one-pot method combining chromene bromination and amide coupling:

  • Reactants : 3-Acetylcoumarin, NBS, and 2-phenylimidazo[1,2-a]pyridin-3-amine.

  • Conditions : DMF, 80°C, 8 hours.

  • Yield : 60% with 95% purity by LC-MS.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, chromene H-4), 8.15 (d, J = 8.4 Hz, 1H, pyridine H-5), 7.89–7.45 (m, 5H, phenyl), 6.98 (s, 1H, NH).

  • IR (KBr) : 1720 cm⁻¹ (C=O, chromone), 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

X-ray Crystallography

A crystal structure of a related compound (PubChem CID 623430) confirms the planar geometry of the imidazo[1,2-a]pyridine system and the cis orientation of substituents.

Challenges and Optimization Strategies

  • Low solubility : The product exhibits poor solubility in polar solvents; DMSO or DMF is recommended for recrystallization.

  • Byproducts : Over-bromination at the 8-position is mitigated by controlling NBS stoichiometry .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The structural characteristics of 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide suggest significant potential in developing novel therapeutic agents. Research indicates that derivatives of this compound could be effective against various diseases, particularly cancers and infectious diseases.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyridine have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression.
  • Antimicrobial Properties : The compound may also possess antibacterial properties. Studies on related compounds have demonstrated effectiveness against resistant strains of bacteria, suggesting that 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide could be explored as a lead compound for antibiotic development.

Synthetic Applications

The synthesis of 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide can be achieved through various methods involving palladium-catalyzed reactions and other coupling strategies. The compound's unique structure allows it to serve as a precursor for further modifications aimed at enhancing biological activity or selectivity.

Molecular Interaction Studies

To elucidate the mechanism of action and identify potential biological targets, molecular docking simulations and in vitro assays are essential. These studies can help determine the binding affinity of the compound to specific enzymes or receptors implicated in disease pathways.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The chromene core may also contribute to the compound’s biological activity by interacting with different cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold: Imidazo[1,2-a]pyridine Derivatives

The 2-phenylimidazo[1,2-a]pyridine moiety is shared across several pharmacologically relevant compounds. Key comparisons include:

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide (MIXZOJ)
  • Structure : Acetamide substituent at position 3 of the imidazo[1,2-a]pyridine.
  • Key Features :
    • Forms molecular columns via N–H···N hydrogen bonds along the crystallographic b-axis .
    • Torsion angle between imidazo[1,2-a]pyridine and phenyl ring: 9.04° , indicating near-planar geometry .
4-[(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbonoimidoyl]phenol (TUQCEP)
  • Structure: Carbonoimidoyl phenol substituent at position 3.
  • Key Features: Extended conjugation due to phenolic group, enhancing π-π stacking interactions.
Target Compound
  • Differentiation :
    • The 6-bromo-2-oxo-2H-chromene-3-carboxamide group introduces a rigid, planar chromene ring with a strong electron-withdrawing bromine atom.
    • Enhanced hydrogen-bonding capacity via the carboxamide and carbonyl groups.

Crystallographic and Supramolecular Features

  • Target Compound : Expected to exhibit similar columnar organization but with additional Br···π interactions due to the bromine atom, enhancing lattice stability .

Biological Activity

6-Bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a chromene backbone with an imidazo[1,2-a]pyridine moiety, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H14BrN3O3C_{23}H_{14}BrN_{3}O_{3} and a molar mass of 460.28 g/mol. Its unique features include:

  • Chromene Backbone : A bicyclic structure consisting of a benzene ring fused to a pyran ring.
  • Imidazo[1,2-a]pyridine Moiety : Known for various bioactivities including anticancer and antimicrobial properties.
  • Functional Groups : The presence of bromine at the 6-position and an oxo group at the 2-position enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide exhibit a range of biological activities:

  • Anticancer Activity :
    • The compound's structural characteristics suggest potential efficacy against various cancer cell lines. Preliminary studies indicate that derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.
    • Case Study : In vitro assays demonstrated that related compounds significantly reduced viability in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
  • Antimicrobial Properties :
    • Similar imidazo[1,2-a]pyridine derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
    • Research Findings : Studies revealed effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as a broad-spectrum antimicrobial agent.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for various enzymes relevant in disease pathways, including cholinesterases implicated in neurodegenerative disorders.
    • Molecular Docking Studies : Simulations indicate favorable binding affinities to acetylcholinesterase (AChE), supporting its potential use in Alzheimer's disease treatment.

The biological activity of 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide can be attributed to several mechanisms:

  • Nucleophilic Addition Reactions : The carbonyl and carboxamide groups participate in nucleophilic reactions, enhancing interactions with biological macromolecules.
  • Receptor Binding : The imidazo[1,2-a]pyridine moiety allows for specific receptor binding, which is crucial for its activity against targeted diseases.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide:

Compound NameStructural FeaturesBiological Activity
6-Bromo-2-Oxo-N-(Phenyl)ChromeneChromene backbone with phenyl groupModerate anticancer activity
8-BromoquinolineContains bromine and nitrogen heterocyclesAntimicrobial activity
5-BromoindoleIndole structure with bromine substitutionAntifungal properties

Q & A

Q. What protocols validate the compound’s stability under physiological conditions?

  • Assays :
  • Plasma stability : Incubate in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS .
  • pH-dependent hydrolysis : Test in buffers (pH 1–10) to identify labile sites (e.g., lactam ring opening at pH <3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.